N-(2-(2-(对甲苯基)噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)肉桂酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide” is a derivative of 1,2,4-triazole thioether and thiazolo[3,2-b]-1,2,4-triazole . It is part of a class of compounds that have been synthesized and evaluated as antimicrobial agents .
Synthesis Analysis
The compound is synthesized as part of a series of novel 1,2,4-triazole thioether and thiazolo[3,2-b]-1,2,4-triazole derivatives . The synthesis process involves a molecular hybridization strategy .Molecular Structure Analysis
The molecular structures of these compounds were confirmed via the single-crystal X-ray diffraction method . More specific details about the structure of this particular compound are not available in the retrieved sources.科学研究应用
抗菌活性
合成了一类酰胺连接的双杂环化合物,包括 N-(2-(2-(对甲苯基)噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)肉桂酰胺的衍生物,并筛选了它们的抗菌活性。这些化合物对枯草芽孢杆菌表现出很强的抗菌活性,对青霉菌表现出抗真菌活性,突出了它们作为抗菌剂的潜力 (Padmavathi 等,2011)。
抗癌潜力
已经合成了该化合物的衍生物并评估了它们的抗癌活性。研究表明,这些衍生物可以表现出中等到高的抗癌活性,与多柔比星等标准药物相当。这使它们成为肿瘤学研究中很有希望的候选者 (Abdelhamid 等,2016)。
抗过敏剂
N-(4-取代-噻唑基)草酰酸衍生物,在结构上与 N-(2-(2-(对甲苯基)噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)肉桂酰胺相关,已被开发为有效的抗过敏剂。这些化合物在大鼠 PCA 模型中显示出显着的效力,超过了二钠克罗莫司酸等现有药物的疗效 (Hargrave 等,1983)。
神经保护作用
研究表明噻唑并[3,2-b]-1,2,4-三唑衍生物对小鼠脑和肝脏中乙醇诱导的氧化应激具有保护作用,表明它们在神经保护和作为抗氧化应激剂中的潜在应用 (Aktay 等,2005)。
抗真菌和抗菌特性
一些衍生物已显示出强大的抗真菌和抗菌活性,这对于开发新的抗菌化合物以解决耐药病原体非常有用 (Turan-Zitouni 等,2005)。
抗分枝杆菌剂
合成了与所讨论化合物相关的稠合 1,2,4-三唑衍生物,并显示出对结核分枝杆菌 H37Rv 具有显着的抗分枝杆菌活性。这指向了它们在治疗结核病和相关感染中的潜在用途 (Seelam 等,2016)。
作用机制
Target of Action
Compounds with similar structures, such as thiazolo[3,2-b][1,2,4]triazoles, have been reported to exhibit diverse biological activities . They have shown potential as enzyme inhibitors, including carbonic anhydrase inhibitors and cholinesterase inhibitors .
Mode of Action
It’s worth noting that similar compounds have shown to interact with their targets through hydrogen-bonding and dipole interactions . This interaction can lead to changes in the biological activity of the target, resulting in the observed pharmacological effects.
Biochemical Pathways
Compounds with similar structures have been reported to exhibit diverse pharmacological activities, suggesting they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds .
Result of Action
Similar compounds have shown potential as anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular agents .
属性
IUPAC Name |
(E)-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS/c1-16-7-10-18(11-8-16)21-24-22-26(25-21)19(15-28-22)13-14-23-20(27)12-9-17-5-3-2-4-6-17/h2-12,15H,13-14H2,1H3,(H,23,27)/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDKTZROHJFUDX-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。